

# Exploring the diversity of red blood cell morphology in vertebrates

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	RBC6	
Cat. No.:	B15613565	Get Quote

An In-depth Technical Guide to the Diversity of Red Blood Cell Morphology in Vertebrates

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Red blood cells (RBCs), or erythrocytes, are the most abundant cell type in the blood of vertebrates and are critical for oxygen transport from the lungs or gills to the tissues. The morphology of these cells—including their size, shape, and subcellular features—exhibits remarkable diversity across the major vertebrate classes. This diversity reflects distinct evolutionary strategies for optimizing gas exchange in varied physiological and metabolic contexts. Understanding these differences is crucial for comparative physiology, evolutionary biology, and for drug development professionals seeking relevant animal models for hematological research. This guide provides a comprehensive overview of vertebrate RBC morphology, detailed protocols for its analysis, and a review of the core signaling pathways governing erythropoiesis.

## Comparative Morphology of Vertebrate Red Blood Cells

A fundamental distinction in vertebrate RBC morphology is the presence or absence of a nucleus. This single feature dictates many other cellular characteristics, including size, shape, and metabolic activity.



#### **Mammals: Anucleated Biconcave Discs**

Mature mammalian erythrocytes are unique among vertebrates in that they are anucleated.[1] During erythropoiesis, the nucleus and other organelles like mitochondria are expelled to maximize intracellular space for hemoglobin, the oxygen-carrying protein.[1] This adaptation allows for a higher concentration of hemoglobin and prevents the cell from consuming the oxygen it transports.[2] The typical shape of a mammalian RBC is a flexible biconcave disc, which provides a high surface-area-to-volume ratio, facilitating efficient gas diffusion.[3] However, some variations exist; for example, camels and their relatives have oval-shaped RBCs, which may offer advantages in preventing lysis during dehydration and rehydration cycles.[2] Mammals generally have the smallest and most numerous RBCs among vertebrates. [4][5][6]

## Birds, Reptiles, Amphibians, and Fish: Nucleated and Elliptical

In contrast to mammals, the mature erythrocytes of birds, reptiles, amphibians, and fish are nucleated.[2][7] These cells are typically larger, elliptical (oval-shaped), and flattened.[2][7] The presence of a nucleus and other organelles means these cells have active metabolic processes.

- Birds: Avian RBCs are nucleated and elliptical. Despite facing similar metabolic pressures to mammals, they have retained a nucleus.[4][5] Their cells are generally larger than mammalian RBCs but smaller than those of reptiles and amphibians.[4]
- Reptiles: Reptilian RBCs are also nucleated and oval. Their size can vary significantly between species, but they are consistently larger than mammalian and avian erythrocytes.[4]
   [8]
- Amphibians: This class possesses the largest erythrocytes among all vertebrates.[2][5]
   Salamanders of the genus Amphiuma, for instance, have giant RBCs that can be over 60 micrometers in length.[2] The large cell size is correlated with larger genome sizes in this group.[2]
- Fish: Fish erythrocytes are nucleated and typically oval-shaped. Their size is generally intermediate, larger than mammals and birds but smaller than most amphibians.[8]



The retention of the nucleus in these groups is a primitive trait, and its functional significance is a topic of ongoing research. It is hypothesized that the different strategies (anucleation vs. nucleation) may represent alternative evolutionary solutions to the common problem of efficient oxygen transport.[4][5]

## **Quantitative Analysis of Red Blood Cell Parameters**

The following tables summarize key quantitative parameters of red blood cells across representative vertebrate species. These values highlight the significant diversity in cell size and concentration.

Table 1: Red Blood Cell Dimensions in Representative Vertebrates



Vertebrate Class	Species	RBC Shape	Dimensions (Length x Width, µm)	Nucleus	Reference(s
Mammalia	Human (Homo sapiens)	Biconcave Disc	7.5 (diameter)	Absent	[9]
Dog (Canis lupus familiaris)	Biconcave Disc	6.0 - 8.0 (diameter)	Absent	[1]	
Goat (Capra aegagrus hircus)	Spherical	2.5 - 3.9 (diameter)	Absent	[1][9]	-
Llama (Lama glama)	Elliptical	7.6 x 4.4	Absent	[9]	-
Aves	Chicken (Gallus gallus domesticus)	Elliptical	11.9 x 7.1	Present	[6]
Ostrich (Struthio camelus)	Elliptical	14.0 x 9.0	Present	[9]	
Reptilia	Green Sea Turtle (Chelonia mydas)	Elliptical	~22 x 13	Present	[6]
Grass Snake (Natrix natrix)	Elliptical	18.0 x 11.0	Present	[9]	
Amphibia	Common Frog (Rana temporaria)	Elliptical	23.0 x 16.0	Present	[9]
Mudpuppy (Necturus maculosus)	Elliptical	58.0 x 34.0	Present	[9]	



Pisces	Carp (Cyprinus carpio)	Elliptical	11.0 x 8.2	Present	[9]
Electric Ray (Torpedo)	Elliptical	27.0 x 20.0	Present	[9]	

Table 2: Comparative Erythrocyte Indices (Approximate Ranges)

Vertebrate Class	RBC Count (cells/μL)	Mean Corpuscular Volume (MCV, fL)
Mammalia	5,000,000 - 18,000,000	40 - 100
Aves	2,500,000 - 4,000,000	100 - 150
Reptilia	500,000 - 1,500,000	150 - 1000+
Amphibia	25,000 - 1,500,000	500 - 10,000+
Pisces	1,000,000 - 3,000,000	100 - 400

Note: Values are generalized ranges and can vary significantly based on species, age, and health status. Data compiled from multiple sources.[4][5][9]

## **Core Signaling Pathway Regulating Erythropoiesis**

Erythropoiesis, the process of RBC production, is a highly conserved process in vertebrates, primarily regulated by the hormone Erythropoietin (EPO) and its downstream signaling cascade, the JAK-STAT pathway.[4][10][11][12]

### The EPO/JAK-STAT Pathway

EPO is a cytokine produced predominantly by the kidneys in adults in response to hypoxia (low oxygen levels).[4] It acts on erythroid progenitor cells in the bone marrow (or equivalent hematopoietic tissues in non-mammals). The signaling cascade proceeds as follows:

 EPO Binding: EPO binds to its specific receptor (EPOR) on the surface of an erythroid progenitor cell.[4][10]



- Receptor Dimerization: This binding induces a conformational change in the EPOR, causing it to dimerize.[10]
- JAK2 Activation: The Janus Kinase 2 (JAK2), a tyrosine kinase constitutively associated with the intracellular domain of EPOR, is brought into close proximity.[10][12] The JAK2 molecules then trans-phosphorylate each other, becoming activated.
- EPOR Phosphorylation: Activated JAK2 phosphorylates specific tyrosine residues on the cytoplasmic tails of the EPOR.[10][12]
- STAT5 Recruitment and Phosphorylation: These newly phosphorylated sites on the EPOR act as docking sites for the Signal Transducer and Activator of Transcription 5 (STAT5) protein.[10][11] Once docked, STAT5 is itself phosphorylated by JAK2.
- STAT5 Dimerization and Nuclear Translocation: Phosphorylated STAT5 proteins dissociate from the receptor, form dimers, and translocate into the nucleus.[12][13]
- Gene Transcription: Inside the nucleus, the STAT5 dimer binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription. These genes encode proteins that promote the survival (by inhibiting apoptosis), proliferation, and differentiation of erythroid precursors into mature red blood cells.

While this core pathway is conserved, the specific target genes and subtle regulatory differences likely contribute to the morphological diversity seen across vertebrates.[1][11]

Caption: The conserved EPO/JAK-STAT signaling pathway in vertebrates.

## Experimental Protocols for RBC Morphology Analysis

Accurate analysis of RBC morphology is fundamental to comparative hematology. The following sections provide detailed protocols for standard laboratory techniques.

# Protocol for Peripheral Blood Smear Preparation and Staining

This is the most common method for routine morphological examination of blood cells.

### Foundational & Exploratory





Objective: To create a monolayer of blood cells on a glass slide for microscopic evaluation.

#### Materials:

- Fresh whole blood with anticoagulant (e.g., EDTA)
- Clean, grease-free glass microscope slides
- Spreader slide (a slide with ground edges)
- Absolute methanol (for fixation)
- Wright-Giemsa stain solution
- Phosphate buffer (pH 6.8) or distilled water
- · Staining rack or Coplin jars
- Light microscope with oil immersion objective

#### Procedure:

- Smear Preparation (Wedge Technique): a. Place a small drop (2-3 mm) of blood onto a clean slide, about 1 cm from the frosted end.[14] b. Hold a spreader slide at a 30-45° angle and bring it back to make contact with the blood drop.[14] c. Allow the blood to spread evenly along the edge of the spreader slide by capillary action. d. In a single, smooth, and swift motion, push the spreader slide forward to the end of the sample slide. This will create a smear that is thick at the origin and thins to a "feathered edge".[14] e. Allow the blood smear to air dry completely. Do not heat-fix.[15]
- Fixation: a. Once dry, fix the smear by immersing the slide in absolute methanol for 30-60 seconds or by flooding the slide surface with methanol.[16][17] b. Allow the slide to air dry completely after fixation.
- Staining (Wright-Giemsa Method): a. Place the fixed slide on a horizontal staining rack. b.
   Flood the entire slide with Wright-Giemsa stain solution and let it stand for 2-3 minutes.[17]
   [18] c. Add an equal volume of phosphate buffer (pH 6.8) or distilled water directly to the stain on the slide.[18] A metallic sheen should appear on the surface. d. Gently mix the buffer



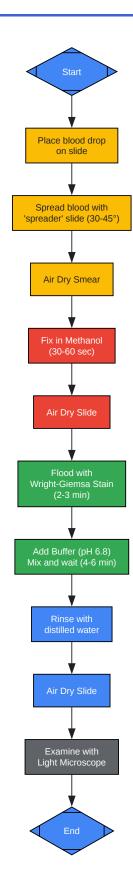




and stain by blowing on the surface. Let the mixture stand for 4-6 minutes.[19] e. Rinse the slide thoroughly with a gentle stream of distilled water until the thin parts of the smear appear pinkish-red.[18] f. Wipe the back of the slide to remove excess stain and stand it upright in a rack to air dry.

Microscopic Examination: a. Place the dry, stained slide on the microscope stage. b.
 Examine the smear under low power (10x) to assess overall quality and cell distribution. c.
 Move to the monolayer area (where cells are separated but not distorted) near the feathered edge. d. Apply a drop of immersion oil and use the 100x oil immersion objective to observe the detailed morphology of the red blood cells.





Click to download full resolution via product page

Caption: Workflow for preparing and staining a peripheral blood smear.



## Protocol for Scanning Electron Microscopy (SEM) of Red Blood Cells

SEM provides high-resolution, three-dimensional images of the cell surface, ideal for detailed morphological studies.

Objective: To prepare RBCs for surface imaging via SEM.

#### Materials:

- Washed red blood cells
- Phosphate-buffered saline (PBS)
- Glutaraldehyde solution (e.g., 2% in PBS)
- Osmium tetroxide (1%)
- Poly-L-Lysine coated coverslips
- Ethanol series (e.g., 30%, 50%, 70%, 90%, 100%) for dehydration
- Critical-point dryer apparatus
- Sputter coater (for gold or gold-palladium coating)
- Scanning Electron Microscope

#### Procedure:

- Sample Collection and Washing: a. Isolate RBCs from whole blood by centrifugation. b.
   Wash the cells three times in PBS to remove plasma proteins and buffy coat.
- Primary Fixation: a. Resuspend the washed RBC pellet in a 2% glutaraldehyde solution.[20]
   b. Incubate for at least 1 hour at room temperature. This step cross-links proteins and preserves the cellular structure.[6]



- Adherence to Substrate: a. After fixation, wash the cells again in PBS. b. Place a drop of the fixed cell suspension onto a Poly-L-Lysine coated coverslip and allow the cells to adhere for 20-30 minutes.[20]
- Post-fixation (Secondary Fixation): a. Gently rinse the coverslip to remove non-adherent cells. b. Immerse the coverslip in 1% osmium tetroxide for 1 hour.[6][20] This step fixes lipids and increases sample conductivity.
- Dehydration: a. Rinse the coverslip in buffer. b. Dehydrate the sample by passing it through a graded series of ethanol solutions (e.g., 30%, 50%, 70%, 90%, 100%, 100%), incubating for 10 minutes at each concentration.[6]
- Drying: a. Transfer the sample to a critical-point dryer. This process removes the ethanol without the damaging surface tension effects of air drying.
- Coating: a. Mount the dried coverslip onto an SEM stub using carbon tape. b. Coat the sample with a thin layer of a conductive metal, such as gold or gold-palladium, using a sputter coater.[6]
- Imaging: a. Place the coated stub into the SEM. b. Image the cells using the electron beam
  to visualize the surface morphology.

### Implications for Research and Drug Development

The profound diversity in vertebrate RBC morphology has significant implications for the scientific community:

- Disease Modeling: When choosing an animal model for hematological diseases or for testing
  drugs that may affect RBCs, it is critical to select a species with relevant morphological and
  physiological characteristics. For instance, a study on a drug's effect on cell deformability
  would yield vastly different results in the rigid, nucleated cells of a bird versus the flexible,
  anucleated discs of a mouse.
- Comparative Physiology: The study of RBC diversity provides insights into the co-evolution of the circulatory system, metabolic rates, and respiratory physiology. The transition from large, nucleated cells in ectotherms to smaller, anucleated cells in endothermic mammals marks a key step in vertebrate evolution.[8]



• Toxicology: RBC morphology can be a sensitive biomarker for toxicity. Understanding the baseline morphology in different species is essential for accurately interpreting toxicological studies.

### Conclusion

The morphology of vertebrate red blood cells is far from uniform. It spans a wide spectrum from the small, anucleated, biconcave discs of mammals to the large, nucleated, elliptical cells of amphibians. This diversity is a product of distinct evolutionary pressures and is governed by conserved molecular pathways like the EPO/JAK-STAT system. For researchers and drug developers, a thorough understanding of these differences, coupled with robust analytical protocols, is essential for contextualizing experimental results and advancing our knowledge of hematology across the vertebrate lineage.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Alternative Erythropoietin Receptors in the Nervous System PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Blood Smears Lab [medcell.org]
- 4. Reactome | Signaling by Erythropoietin [reactome.org]
- 5. Comparative hematopoiesis and signal transduction in model organisms PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Light and Scanning Electron Microscopy of Red Blood Cells From Humans and Animal Species Providing Insights into Molecular Cell Biology PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and staining of peripheral blood smear | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. mycetoma.edu.sd [mycetoma.edu.sd]







- 10. The Erythropoietin Receptor: Molecular Structure and Hematopoietic Signaling Pathways
   PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional conservation of erythropoietin signaling in zebrafish PMC [pmc.ncbi.nlm.nih.gov]
- 12. The JAK-STAT pathway and hematopoietic stem cells from the JAK2 V617F perspective
   PMC [pmc.ncbi.nlm.nih.gov]
- 13. JAK-STAT signaling pathway Wikipedia [en.wikipedia.org]
- 14. CDC DPDx Diagnostic Procedures Blood Specimens [cdc.gov]
- 15. wvs.academy [wvs.academy]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. azerscientific.com [azerscientific.com]
- 18. riccachemical.com [riccachemical.com]
- 19. ethosbiosciences.com [ethosbiosciences.com]
- 20. Preparation of human Red Blood Cells for Scanning Electron Microscopy imaging [protocols.io]
- To cite this document: BenchChem. [Exploring the diversity of red blood cell morphology in vertebrates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613565#exploring-the-diversity-of-red-blood-cell-morphology-in-vertebrates]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com